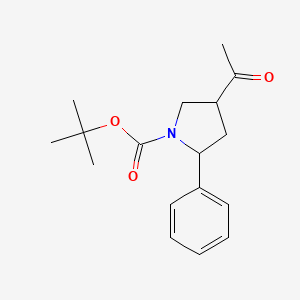![molecular formula C9H16N2O2 B14867057 3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)
3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a chemical compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which includes an oxygen atom and two nitrogen atoms within a nonane ring system. The presence of the isopropyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an isopropyl group, an oxygen atom, and two nitrogen atoms. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one: Lacks the isopropyl group, leading to different chemical properties.
Uniqueness
3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-propan-2-yl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)11-6-9(13-8(11)12)3-4-10-5-9/h7,10H,3-6H2,1-2H3 |
InChI Key |
IXHFURHYKJMTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(CCNC2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


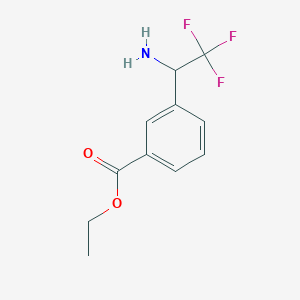


![(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)

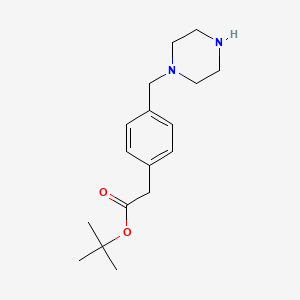
![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)
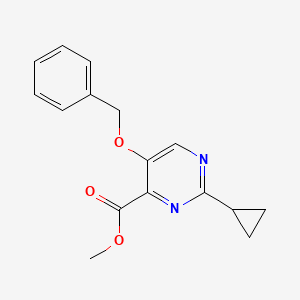

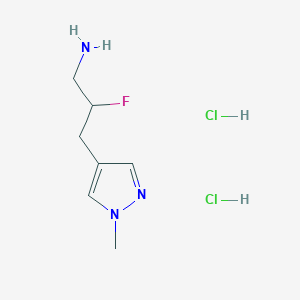

![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)
![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
